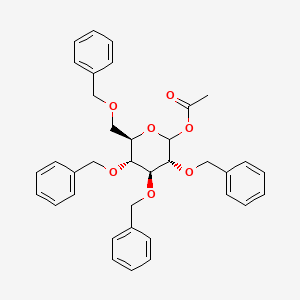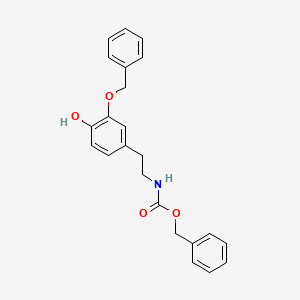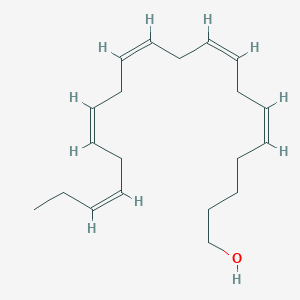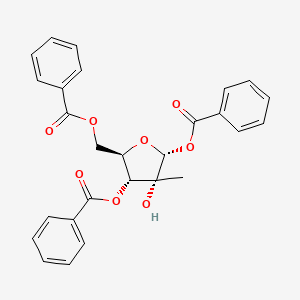
Tedizolid Pyrophosphate Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tedizolid phosphate, a prodrug of tedizolid, represents a novel oxazolidinone with potent activity against Gram-positive pathogens, including strains resistant to linezolid. It is converted in the serum into the active drug tedizolid (TR-700), inhibiting protein synthesis through its action on bacterial ribosomes. Tedizolid phosphate has been developed and recently approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Kanafani & Corey, 2012); (Zhanel et al., 2015).
Synthesis Analysis
Tedizolid is synthesized through a multistep process involving the Suzuki coupling reaction, which yields tedizolid with a high degree of purity and efficiency. The process explores the borylation reaction and subsequent coupling to produce tedizolid, followed by phosphorylation to yield tedizolid phosphate (Zhu Yizhong et al., 2015).
Molecular Structure Analysis
Tedizolid's molecular structure is characterized by a modified side chain at the C-5 position of the oxazolidinone nucleus, which confers activity against certain linezolid-resistant pathogens. The optimized C- and D-ring system improves potency through additional binding site interactions. This molecular arrangement is crucial for its activity against a broad spectrum of Gram-positive bacteria, including drug-resistant phenotypes (Zhanel et al., 2015).
Chemical Reactions and Properties
Tedizolid phosphate undergoes rapid conversion by nonspecific phosphatases to the biologically active moiety tedizolid. It demonstrates potent inhibition of bacterial protein synthesis by binding to 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome. Tedizolid's mechanism of action and low spontaneous frequency of resistance development highlight its chemical properties conducive to treating infections caused by Gram-positive organisms (Ong et al., 2014).
Physical Properties Analysis
The pharmacokinetics of tedizolid phosphate demonstrate high oral bioavailability, a long terminal half-life, and a rapid time to maximum concentration. These physical properties, along with its excretion primarily as tedizolid sulfate through fecal routes, support its once-daily dosing regimen (Ong et al., 2014).
Chemical Properties Analysis
Tedizolid phosphate's chemical properties, such as its rapid conversion to tedizolid and its potent activity against Gram-positive pathogens, underscore its effectiveness. Additionally, tedizolid's ability to inhibit the production of staphylococcal toxins in a rabbit model of MRSA necrotizing pneumonia further illustrates its chemical utility in combating bacterial infections (Le et al., 2017).
科学的研究の応用
Pharmacokinetics and Bioavailability
- Tedizolid phosphate is investigated for its pharmacokinetics, showing high oral bioavailability and suitability for both intravenous and oral administration (Flanagan et al., 2014).
- The pharmacokinetics of tedizolid after oral administration, in both single and multiple doses, have been studied, with findings indicating a consistent profile, important for clinical application (Flanagan et al., 2013).
Antimicrobial Activity
- Tedizolid has potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains, due to its unique molecular structure and mechanism of action (Zhanel et al., 2015).
- The compound shows enhanced potency compared to other oxazolidinones, making it a strong candidate for treating complicated skin and skin structure infections (Kanafani & Corey, 2012).
Pharmacodynamics and Efficacy
- Tedizolid demonstrates a pharmacodynamic parameter closely associated with its efficacy, supporting its use in bacterial skin and skin structure infections at a lower dose compared to other treatments (Flanagan et al., 2014).
- It has shown non-inferiority to linezolid in clinical trials for treating acute bacterial skin and skin structure infections, indicating its potential as a more effective therapeutic option (Burdette & Trotman, 2015).
Metabolism and Excretion
- Studies on the absorption, distribution, metabolism, and excretion of tedizolid phosphate reveal its rapid conversion to the active moiety tedizolid and predominant fecal excretion, distinguishing it from other antibacterials (Ong et al., 2014).
Potential in Treating Intracranial Infections
- The penetration of tedizolid into cerebrospinal fluid has been explored, suggesting its potential application in treating intracranial infections (Gu et al., 2019).
Clinical Applications
- Clinical trials have shown tedizolid phosphate's efficacy in acute bacterial skin and skin structure infections, establishing its role in treating serious Gram-positive infections (Rybak & Roberts, 2015).
Pharmacokinetics in Special Populations
- Pharmacokinetic studies in subjects with renal or hepatic impairment indicate that tedizolid phosphate does not require dose adjustment for these conditions, demonstrating its broad applicability (Flanagan et al., 2014).
将来の方向性
特性
CAS番号 |
1239662-48-6 |
|---|---|
製品名 |
Tedizolid Pyrophosphate Ester |
分子式 |
C₁₇H₁₇FN₆O₉P₂ |
分子量 |
530.3 |
同義語 |
P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






